- Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts, Journal of Organic Chemistry, 2016, 81(16), 7308-7313

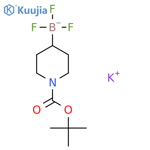

Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)

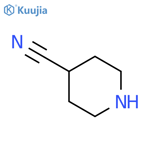

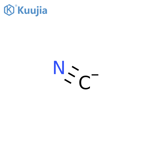

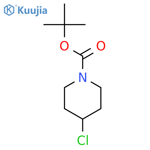

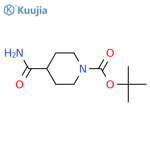

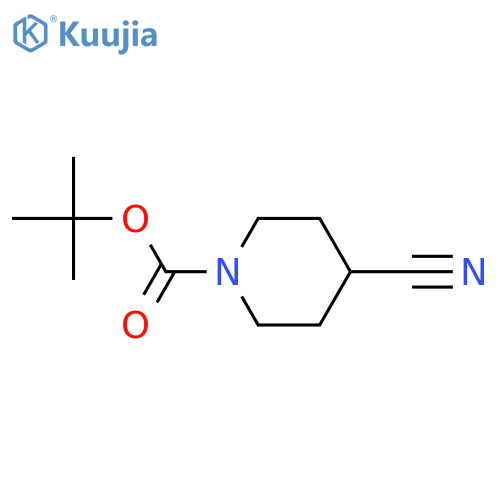

91419-52-2 structure

Nome do Produto:tert-butyl 4-cyanopiperidine-1-carboxylate

N.o CAS:91419-52-2

MF:C11H18N2O2

MW:210.272822856903

MDL:MFCD01861223

CID:61512

PubChem ID:253659839

tert-butyl 4-cyanopiperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Boc-4-Cyanopiperidine

- N-BOC-4-CYANO-PIPERIDINE

- TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE

- 1-N-BOC-4-CYANO-PIPERIDINE

- 1-N-BOC-PIPERIDINE-4-CARBONITRILE

- 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- 4-CYANOPIPERIDINE, N-BOC PROTECTED

- 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester

- 1-tert-Butoxycarbonyl-4-cyanopiperidine

- N-Boc-piperidine-4-carbonitrile

- 1-Boc-4-cyapiperidine

- 1-N-Boc-4-cyanopiperidine

- MDL number MFCD,N-Boc-piperidine-4-carbonitrile

- N-BOC-4-cyanopiperidine

- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

- 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate

- 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- 1-Boc-4-piperidinecarbonitrile

- 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile

- tert-Butyl 4-Cyano-1-piperidinecarboxylate

- 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester

- 4-CYANO-1-PIPERIDINE

- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine

- 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile

- 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester

- N-tert-Butoxycarbonyl-4-cyanopiperidine

- N-tert-Butoxycarbonyl-4-piperidinecarbonitrile

- DB-013820

- AC-1039

- PB12957

- BCP22787

- N-Boc 4-cyanopiperidine

- SCHEMBL311155

- 1-tert-butyloxycarbonyl-4-cyanopiperidine

- N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine

- J-524698

- 1-N-Boc-4-Cyano Piperidine

- F1915-8765

- AKOS005137876

- B66757

- 91419-52-2

- 4-Cyanopiperidine-1-carboxylic acid t-butyl ester

- ZX6CEW6MVB

- AS-5646

- Z409418784

- DTXSID10363890

- CS-D0644

- 1-(t-Butoxycarbonyl)-4-cyanopiperidine

- BCP9000046

- 4-cyanopiperidin-1-carboxylic acid tert-butyl ester

- 4-cyano-1-t-butoxycarbonylpiperidine

- 1-BOC-4-cyano-piperidine

- EN300-40306

- MFCD01861223

- B3962

- 4-cyano-1-boc piperidine

- SY002521

- UQADQTBQNVARAP-UHFFFAOYSA-N

- N-Boc-piperidine-4-carbonitrile, 97%

- tert-butyl 4-cyanopiperidine-1-carboxylate

-

- MDL: MFCD01861223

- Inchi: 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3

- Chave InChI: UQADQTBQNVARAP-UHFFFAOYSA-N

- SMILES: N#CC1CCN(C(OC(C)(C)C)=O)CC1

Propriedades Computadas

- Massa Exacta: 210.136828g/mol

- Carga de Superfície: 0

- XLogP3: 1.3

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Ligações Rotativas: 2

- Massa monoisotópica: 210.136828g/mol

- Massa monoisotópica: 210.136828g/mol

- Superfície polar topológica: 53.3Ų

- Contagem de Átomos Pesados: 15

- Complexidade: 277

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

- Densidade: 1.07

- Ponto de Fusão: 60.0 to 64.0 deg-C

- Ponto de ebulição: 325.3±35.0 °C at 760 mmHg

- Ponto de Flash: 150.5℃

- Índice de Refracção: 1.488

- PSA: 53.33000

- LogP: 2.09498

- Solubilidade: Not determined

tert-butyl 4-cyanopiperidine-1-carboxylate Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H319,H400

- Declaração de Advertência: P273,P305+P351+P338

- Número de transporte de matérias perigosas:3439

- WGK Alemanha:3

- Código da categoria de perigo: 22-36-50

- Instrução de Segurança: S36-S36/37/39

-

Identificação dos materiais perigosos:

- PackingGroup:III

- Termo de segurança:6.1

- Condição de armazenamento:0-10°C

- Classe de Perigo:6.1

- Frases de Risco:R20/21/22

- Grupo de Embalagem:III

tert-butyl 4-cyanopiperidine-1-carboxylate Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-cyanopiperidine-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1915-8765-1mg |

tert-butyl 4-cyanopiperidine-1-carboxylate |

91419-52-2 | 90%+ | 1mg |

$81.0 | 2023-11-21 | |

| Life Chemicals | F1915-8765-30mg |

tert-butyl 4-cyanopiperidine-1-carboxylate |

91419-52-2 | 90%+ | 30mg |

$178.5 | 2023-11-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27580-5g |

1-Boc-4-cyanopiperidine, 96% |

91419-52-2 | 96% | 5g |

¥13147.00 | 2023-03-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046661-25g |

1-Boc-4-cyanopiperidine |

91419-52-2 | 98% | 25g |

¥86.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D634269-50g |

1-Boc-4-cyanopiperidine |

91419-52-2 | 95% | 50g |

$500 | 2024-06-05 | |

| Enamine | EN300-40306-0.1g |

tert-butyl 4-cyanopiperidine-1-carboxylate |

91419-52-2 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-40306-0.5g |

tert-butyl 4-cyanopiperidine-1-carboxylate |

91419-52-2 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046661-500g |

1-Boc-4-cyanopiperidine |

91419-52-2 | 98% | 500g |

¥1668.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97390-5g |

1-Boc-4-cyanopiperidine |

91419-52-2 | 5g |

¥66.0 | 2021-09-08 | ||

| Enamine | EN300-40306-10.0g |

tert-butyl 4-cyanopiperidine-1-carboxylate |

91419-52-2 | 95.0% | 10.0g |

$56.0 | 2025-03-21 |

tert-butyl 4-cyanopiperidine-1-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ; 18 h, 30 - 35 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ; 16 h, 60 °C

Referência

- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Ammonium bicarbonate , Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ; 23 h, 20 °C

1.2 Reagents: Water

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C

1.5 Reagents: Water

1.2 Reagents: Water

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C

1.5 Reagents: Water

Referência

- Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Synthetic Routes 4

Condições de reacção

1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt

Referência

- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Tetrabutylammonium iodide , 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel chloride hexahydrate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 10 h, 100 °C

Referência

- Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2, Organic Letters, 2020, 22(20), 7842-7847

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Cuprous iodide , Gold trichloride ; 0.1 MPa, rt; 24 h, 0.4 MPa, rt

Referência

- Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature, ChemSusChem, 2022, 15(4),

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Trifluoroacetic acid , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane , Water ; 24 h, rt

Referência

- Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis, Chemical Communications (Cambridge, 2016, 52(41), 6793-6796

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt

1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt

1.3 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt

1.3 Solvents: Ethyl acetate ; 15 min, rt

Referência

- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis, Organic Letters, 2019, 21(5), 1368-1373

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt

1.2 5 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 5 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt

Referência

- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature, Journal of the American Chemical Society, 2015, 137(43), 13902-13907

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Diethylzinc , Zinc bromide Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide , Hexane ; 30 min, rt

1.2 16 h, 80 °C

1.2 16 h, 80 °C

Referência

- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines, Organic Letters, 2021, 23(16), 6242-6245

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C

Referência

- Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-one, Chemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C

Referência

- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO", Synlett, 2011, (15), 2223-2227

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt

Referência

- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature, Journal of the American Chemical Society, 2015, 137(43), 13902-13907

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic anhydride

1.2 Reagents: Trifluoroacetic anhydride

Referência

- Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, Chemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 12 h, 25 °C

Referência

- Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice, ARKIVOC (Gainesville, 2019, (3), 1-18

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referência

- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referência

- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Potassium carbonate , Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ; 2 min; 2 h, rt

Referência

- The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl Iodides, ACS Catalysis, 2023, 13(7), 4985-4991

tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials

- tert-Butyl 4-formylpiperidine-1-carboxylate

- Tert-butyl 4-iodopiperidine-1-carboxylate

- N-Boc-4-bromopiperidine

- Tetrabutylammonium bromide

- potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide

- Piperidine-4-carbonitrile

- piperidine-4-carboxamide

- 2-methylpropyl chloroformate

- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate

- Di-tert-butyl dicarbonate

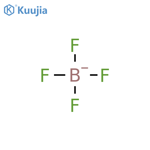

- Borate(1-),tetrafluoro-

- Boc-Inp-OH

- Cyanide

- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid

- Tert-butyl 4-carbamoylpiperidine-1-carboxylate

- p-Toluenesulfonyl cyanide

- trimethylsilanecarbonitrile

- Tert-butyl 4-chloropiperidine-1-carboxylate

tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products

tert-butyl 4-cyanopiperidine-1-carboxylate Fornecedores

atkchemica

Membro Ouro

(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate

Número da Ordem:CL8927

Estado das existências:in Stock

Quantidade:1g/5g/10g/100g

Pureza:95%+

Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:29

Preço ($):discuss personally

tert-butyl 4-cyanopiperidine-1-carboxylate Literatura Relacionada

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate) Produtos relacionados

- 123387-50-8(N-tert-Butyloxycarbonyl-4-methyl-2-piperidine)

- 182808-28-2(Ethyl 4-cyanopiperidine-1-carboxylate)

- 3303-84-2(Boc-β-Ala-OH)

- 91419-53-3(tert-butyl 3-cyanopiperidine-1-carboxylate)

- 10314-98-4(1-benzyloxycarbonylpiperidine-4-carboxylic acid)

- 13734-36-6(Boc-Sar-OH)

- 13726-69-7(Boc-Hyp-OH)

- 5053-06-5(8-(2-phenylethyl)-1-oxa-3,8-diazaspiro4.5decan-2-one)

- 78-44-4(Carisoprodol)

- 476493-40-0(tert-butyl 3-cyanopyrrolidine-1-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate

Pureza:99%

Quantidade:500g

Preço ($):211.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91419-52-2)N-Boc-piperidine-4-carbonitrile

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito